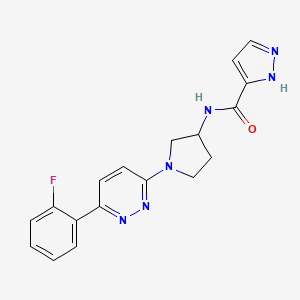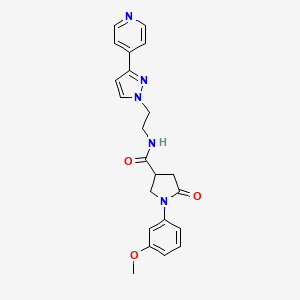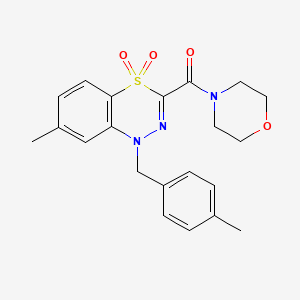
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways in cancer cells. In addition, it is believed to inhibit the growth of Mycobacterium tuberculosis by disrupting the synthesis of cell wall components. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments is its potential to exhibit anti-tumor and anti-tubercular activity. It may also be useful in studying the mechanisms involved in cell growth and division. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One potential direction is to further investigate its potential applications in the treatment of cancer, tuberculosis, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments for these diseases. In addition, further research is needed to determine its toxicity and potential side effects, which may help to guide its use in clinical trials.
Synthesemethoden
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-methylthiazole-2-carboxylic acid, which is then converted to 5-methylthiazole-2-carboxylic acid hydrazide. The hydrazide is then coupled with tetrahydro-2H-pyran-4-ol to form the intermediate compound, which is further reacted with isonicotinoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-methylthiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, it has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-9-17-15(22-10)18-14(19)11-2-5-16-13(8-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVFAAODXZSAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)
![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)


![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)



![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


